1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
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Overview
Description
1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a heterocyclic compound that integrates a thiophene ring, an oxadiazole ring, and a piperazine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring imparts unique electronic properties, while the oxadiazole ring is known for its stability and biological activity.
Preparation Methods
The synthesis of 1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Piperazine: The final step involves the coupling of the thiophene-oxadiazole intermediate with piperazine, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to form amines using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, and substituted piperazines.
Scientific Research Applications
1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of organic semiconductors and conductive polymers.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development and biological studies.
Medicine: Its potential as a therapeutic agent is being explored, particularly for its anti-inflammatory and anti-tumor activities.
Industry: The compound is used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its electronic properties.
Mechanism of Action
The mechanism of action of 1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and tyrosine kinases.
Pathways Involved: It modulates signaling pathways like the NF-κB pathway, which is crucial in regulating immune response and cell proliferation.
Comparison with Similar Compounds
1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine can be compared with other similar compounds, such as:
1-{[5-(3-Chlorophenyl)thiophen-2-yl]methyl}piperazine: This compound also contains a thiophene ring and a piperazine moiety but differs in the substitution pattern, affecting its biological activity and electronic properties.
1-Phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid: This compound has a pyrazole ring instead of an oxadiazole ring, leading to different pharmacological properties and applications.
The uniqueness of this compound lies in its combination of the thiophene and oxadiazole rings, which imparts a distinct set of electronic and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H14N4OS |
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Molecular Weight |
250.32 g/mol |
IUPAC Name |
5-(piperazin-1-ylmethyl)-3-thiophen-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H14N4OS/c1-6-17-8-9(1)11-13-10(16-14-11)7-15-4-2-12-3-5-15/h1,6,8,12H,2-5,7H2 |
InChI Key |
UYTNVKUEBLIXNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=NO2)C3=CSC=C3 |
Origin of Product |
United States |
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